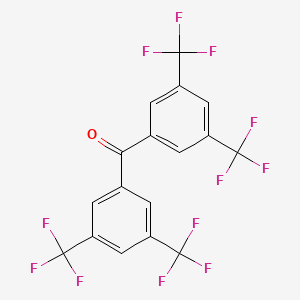

3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis[3,5-bis(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H6F12O/c18-14(19,20)9-1-7(2-10(5-9)15(21,22)23)13(30)8-3-11(16(24,25)26)6-12(4-8)17(27,28)29/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATWMPGNBWPCIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H6F12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334022 | |

| Record name | 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-66-0 | |

| Record name | 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',5,5'-TETRAKIS(TRIFLUOROMETHYL)BENZOPHENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone, a highly fluorinated aromatic ketone. The document details the core synthetic methodology, presents relevant chemical data, and outlines a comprehensive experimental protocol.

Introduction

This compound, with the IUPAC name bis[3,5-bis(trifluoromethyl)phenyl]methanone, is a unique chemical entity characterized by the presence of four trifluoromethyl groups.[1][2] These electron-withdrawing groups impart distinct electronic properties, making it a compound of interest in materials science and as a building block in medicinal chemistry. Its synthesis is primarily achieved through a Friedel-Crafts acylation reaction, a classic and powerful method for forming carbon-carbon bonds with aromatic rings.[3][4]

Core Synthesis Pathway: Friedel-Crafts Acylation

The principal route for synthesizing this compound involves the Friedel-Crafts acylation of 1,3-bis(trifluoromethyl)benzene with 3,5-bis(trifluoromethyl)benzoyl chloride.[5] This reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).[6][7]

The reaction mechanism is initiated by the activation of the acyl chloride by the Lewis acid catalyst to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of 1,3-bis(trifluoromethyl)benzene. A subsequent deprotonation step restores the aromaticity of the ring and yields the final ketone product.[8] A crucial consideration is the deactivating nature of the two trifluoromethyl groups on the benzene ring, which can render the substrate less reactive.[9] Consequently, the reaction may necessitate stoichiometric amounts of the catalyst and potentially elevated temperatures to proceed efficiently.[1]

Below is a diagram illustrating the logical workflow of the synthesis.

Caption: Logical workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

The table below summarizes key quantitative data for the target compound.

| Property | Value | Reference |

| CAS Number | 175136-66-0 | [1][2] |

| Molecular Formula | C₁₇H₆F₁₂O | [1][2][7] |

| Molecular Weight | 454.21 g/mol | [1][7] |

| Appearance | White to pale yellow crystalline powder | [2] |

| Melting Point | 136.0-142.0 °C | [2] |

| Purity (by GC) | ≥98% | [2] |

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials and Equipment:

-

1,3-Bis(trifluoromethyl)benzene

-

3,5-Bis(trifluoromethyl)benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet

-

Addition funnel

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents). To this, add anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Formation of Acylium Ion: In a separate flask, dissolve 3,5-bis(trifluoromethyl)benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Transfer this solution to an addition funnel and add it dropwise to the stirred AlCl₃ suspension at 0 °C over 30 minutes.

-

Addition of Aromatic Substrate: Following the formation of the acylium ion complex, add 1,3-bis(trifluoromethyl)benzene (1.0 equivalent) dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C for DCM). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Due to the deactivated nature of the substrate, the reaction may require several hours to reach completion.

-

Quenching and Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of crushed ice, followed by 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield pure this compound as a crystalline solid.

The following diagram outlines the experimental workflow.

Caption: Step-by-step experimental workflow for the synthesis and purification.

Safety Considerations

-

Anhydrous Aluminum Chloride: Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acyl Chlorides: Corrosive and lachrymatory. Handle with care in a well-ventilated fume hood.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. Use in a fume hood and minimize exposure.

-

Hydrochloric Acid: Corrosive. Wear appropriate PPE during handling.

Conclusion

The synthesis of this compound is a robust process achievable through Friedel-Crafts acylation. Careful control of reaction conditions, particularly the exclusion of moisture and potentially elevated temperatures, is crucial for success, especially given the electron-deficient nature of the aromatic substrate. The detailed protocol provided in this guide serves as a comprehensive resource for researchers and professionals engaged in the synthesis of this and related highly fluorinated compounds.

References

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 3. This compound (CAS 175136-66-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. kvmwai.edu.in [kvmwai.edu.in]

- 8. Removal of benzophenone-4 via chlorination and advanced oxidation processes in aqueous solution: kinetics, by-product identification, and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Physicochemical Properties of 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physicochemical properties of 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone, a highly fluorinated aromatic ketone. The information is compiled from publicly available data sources and is intended to serve as a foundational resource for professionals engaged in chemical research and development.

Chemical Identity

This compound is a symmetrical ketone characterized by the presence of four trifluoromethyl groups on its two phenyl rings. These electron-withdrawing groups significantly influence its chemical and physical properties.

| Identifier | Value |

| IUPAC Name | bis[3,5-bis(trifluoromethyl)phenyl]methanone[1][2][3] |

| CAS Number | 175136-66-0[1][2][3][4] |

| Molecular Formula | C₁₇H₆F₁₂O[1][2][3][4] |

| Molecular Weight | 454.21 g/mol [2][4] |

| InChI Key | GATWMPGNBWPCIY-UHFFFAOYSA-N[1][3] |

| SMILES | FC(F)(F)C1=CC(=CC(=C1)C(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(F)(F)F[1] |

Physicochemical Properties

The physicochemical data for this compound are summarized below. The properties are largely dictated by its highly fluorinated structure.

| Property | Value / Description |

| Appearance | White to pale yellow or pale cream crystals or crystalline powder[1][5] |

| Melting Point | 136.0 - 142.0 °C[1][5] |

| Solubility | Sparingly soluble in water[6][7] |

| Purity (Assay by GC) | ≥97.5%[1][5] |

Experimental Protocols

While specific experimental protocols for the characterization of this compound are not detailed in the available literature, this section outlines a standard methodology for determining a key physical property: the melting point, using Differential Scanning Calorimetry (DSC).

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a highly accurate method for determining melting points and other thermal transitions.

-

Sample Preparation:

-

Accurately weigh 1-5 mg of the this compound sample into a standard aluminum DSC pan.

-

Hermetically seal the pan to ensure no mass is lost due to sublimation during heating. An empty, sealed aluminum pan is used as the reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to create a stable and non-reactive atmosphere.

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

-

-

Data Acquisition:

-

Initiate a temperature program to heat the sample at a constant rate, typically 10°C/min.

-

The heating range should span a temperature well below and above the expected melting range (e.g., from 25°C to 200°C).

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

-

Data Analysis:

-

The melting transition is observed as an endothermic peak on the resulting thermogram.

-

The melting point can be reported as the onset temperature (the intersection of the baseline with the tangent of the peak's leading edge) or the peak temperature of the endotherm. The onset temperature is generally preferred as it is less affected by the heating rate.

-

The instrument software is used to calculate the onset temperature, peak temperature, and the enthalpy of fusion (the area under the peak).

-

References

- 1. This compound, 98% 1 g | Request for Quote [thermofisher.com]

- 2. This compound | C17H6F12O | CID 519439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. This compound, 98% 1 g | Request for Quote [thermofisher.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to CAS Number 175136-66-0: Physicochemical Properties and Synthetic Methodology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties of the chemical compound with CAS number 175136-66-0, identified as Bis(3,5-bis(trifluoromethyl)phenyl)methanone. The document consolidates available data on its chemical and physical characteristics, and details a documented synthetic protocol. Notably, a thorough search of scientific literature and chemical databases did not yield any information regarding the biological activity, mechanism of action, or its application in drug development. The content herein is therefore focused on its chemical attributes.

Chemical and Physical Properties

Bis(3,5-bis(trifluoromethyl)phenyl)methanone is a substituted benzophenone derivative. Its core structure consists of two phenyl rings, each substituted with two trifluoromethyl groups, connected by a ketone functional group.

| Property | Value | Source |

| CAS Number | 175136-66-0 | N/A |

| Synonyms | 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone, CFBp | [1] |

| Molecular Formula | C₁₇H₆F₁₂O | N/A |

| Molecular Weight | 454.21 g/mol | N/A |

| Physical Form | Solid | N/A |

| Solubility | Sparingly soluble in water. | [2] |

| Purity | >98.0% (by HPLC) |

Synthesis Protocol

A documented method for the synthesis of this compound involves the use of the corresponding aryl bromide.[1] The general approach for the synthesis of substituted benzophenones from aryl bromides typically involves a Grignard reaction followed by oxidation, or a Friedel-Crafts acylation.

Experimental Workflow for a Similar Benzophenone Synthesis (Illustrative)

The following diagram illustrates a generalized workflow for the synthesis of a benzophenone derivative from an aryl bromide, which is conceptually similar to the method cited for this compound.[1]

Known Applications in Chemical Research

While information on biological applications is absent, Bis(3,5-bis(trifluoromethyl)phenyl)methanone has been utilized in specific areas of chemical research:

-

Photochemical Kinetics: The compound, referred to as CFBp, was synthesized for a study on the photoreduction kinetics of benzophenone derivatives.[1] Its highly electron-withdrawing trifluoromethyl groups were intended to study their effect on the photochemical properties of the benzophenone core.[1]

-

Organometallic Chemistry: It has been used in metathesis reactions with a manganese borylene complex to form previously inaccessible carbene complexes.[3]

Biological Activity and Drug Development Potential

Extensive searches of scientific literature and databases have yielded no information on the biological activity, mechanism of action, or any studies related to the use of CAS number 175136-66-0 in drug development or for therapeutic purposes. The toxicological properties of this compound have not been fully investigated.[4]

Conclusion

Bis(3,5-bis(trifluoromethyl)phenyl)methanone (CAS 175136-66-0) is a well-characterized chemical compound with known physicochemical properties and established synthetic routes. Its utility, based on available public-domain information, is currently confined to specialized areas of chemical research, specifically in photochemistry and organometallic synthesis. There is no evidence to suggest any investigation into its biological properties or potential for drug development. Researchers and scientists are advised to handle this compound with appropriate caution, as its toxicological profile is not fully understood.[4]

References

An In-Depth Technical Guide to 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone, a highly fluorinated aromatic ketone. It details a plausible synthetic pathway and explores its potential applications in drug discovery and chemical biology, particularly as a photoaffinity probe for target identification.

Core Molecular Data

This compound, also known as bis[3,5-bis(trifluoromethyl)phenyl]methanone, is a symmetrical aromatic ketone characterized by the presence of four trifluoromethyl groups. These electron-withdrawing groups significantly influence its chemical reactivity and physical properties.

| Property | Value | Source |

| Molecular Formula | C₁₇H₆F₁₂O | --INVALID-LINK-- |

| Molecular Weight | 454.21 g/mol | --INVALID-LINK-- |

| CAS Number | 175136-66-0 | --INVALID-LINK-- |

| Appearance | White to pale yellow or pale cream crystals or powder | Thermo Fisher Scientific |

| Melting Point | 136.0-142.0 °C | Thermo Fisher Scientific |

| Solubility | Sparingly soluble in water | Fisher Scientific |

Synthesis Methodology

Proposed Synthetic Pathway: Friedel-Crafts Acylation

This method involves the reaction of 1,3-bis(trifluoromethyl)benzene with 3,5-bis(trifluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: Proposed synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

1,3-bis(trifluoromethyl)benzene

-

3,5-bis(trifluoromethyl)benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) as solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The suspension is cooled to 0 °C in an ice bath.

-

Addition of Acyl Chloride: 3,5-bis(trifluoromethyl)benzoyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane is added dropwise to the stirred suspension of AlCl₃. The mixture is stirred at 0 °C for 30 minutes.

-

Addition of Aromatic Substrate: 1,3-bis(trifluoromethyl)benzene (1.2 equivalents) is added dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of crushed ice, followed by concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Application in Drug Development and Chemical Proteomics

The benzophenone scaffold is a common motif in medicinal chemistry. The trifluoromethyl groups in this compound can enhance metabolic stability and binding affinity of a molecule to its biological target. A particularly promising application for this compound is in photoaffinity labeling , a powerful technique for identifying the cellular targets of bioactive small molecules.

Conceptual Workflow: Photoaffinity Labeling for Target Identification

The benzophenone moiety can be photoactivated by UV light to form a highly reactive triplet diradical, which can then form a covalent bond with nearby molecules, including the binding pocket of a target protein. This allows for the irreversible capture and subsequent identification of the protein target.

Caption: Conceptual workflow for target identification using a photoaffinity probe.

Experimental Protocol: Photoaffinity Labeling

Materials:

-

This compound (or a derivative functionalized with a reporter tag like biotin or an alkyne for click chemistry)

-

Cell culture or tissue lysate

-

UV lamp (350-365 nm)

-

Buffers for cell lysis and protein enrichment (e.g., RIPA buffer)

-

Streptavidin beads (for biotinylated probes) or azide-functionalized reporter tags and click chemistry reagents (for alkyne-functionalized probes)

-

Reagents for SDS-PAGE and Western blotting

-

Mass spectrometer for protein identification

Procedure:

-

Probe Incubation: The photoaffinity probe is incubated with the biological sample (e.g., cultured cells or cell lysate) to allow for binding to its target protein(s).

-

UV Crosslinking: The sample is irradiated with UV light (typically 350-365 nm) to activate the benzophenone moiety and induce covalent crosslinking to the target protein.

-

Lysis and Enrichment: The cells are lysed, and the probe-protein adducts are enriched from the complex mixture. For a biotinylated probe, this is typically achieved using streptavidin-coated beads.

-

Analysis: The enriched proteins are separated by SDS-PAGE. Protein bands of interest can be visualized by silver staining or Western blotting (if an antibody to the target is available). For identification of unknown targets, the protein bands are excised, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides are analyzed by mass spectrometry (LC-MS/MS).

-

Data Analysis: The mass spectrometry data is used to identify the proteins that were covalently labeled by the photoaffinity probe.

Signaling Pathway Analysis

Currently, there is no specific information available in the scientific literature detailing the effects of this compound on specific cellular signaling pathways. Elucidating such effects would be a key objective following successful target identification using the photoaffinity labeling workflow described above. Once a target protein is identified, its known biological functions and associated signaling cascades would be investigated to understand the molecular mechanism of action of the compound.

Conclusion

This compound represents a molecule of significant interest for researchers in medicinal chemistry and drug development. Its synthesis is achievable through established chemical reactions, and its unique photophysical properties make it a promising candidate for the development of photoaffinity probes. Such probes can be invaluable tools for the identification and validation of novel drug targets, thereby accelerating the drug discovery process. Further research is warranted to synthesize this compound, characterize its biological activity, and explore its full potential in elucidating complex biological systems.

An In-depth Technical Guide to the Solubility of 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone, a highly fluorinated aromatic ketone, is a molecule of significant interest in materials science and medicinal chemistry. Its unique structure, characterized by the presence of four trifluoromethyl groups, imparts distinct physical and chemical properties. These properties, particularly its solubility in organic solvents, are critical for its application in synthesis, formulation, and biological studies. This guide provides a comprehensive overview of the physical characteristics of this compound and outlines a detailed experimental protocol for determining its solubility.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₆F₁₂O | [1][2] |

| Molecular Weight | 454.21 g/mol | [1] |

| Appearance | White to pale yellow or pale cream crystals or powder | [2] |

| Melting Point | 136.0 - 142.0 °C | [2] |

| CAS Number | 175136-66-0 | [1][2] |

Solubility Data

As of the date of this guide, specific quantitative data on the solubility of this compound in common organic solvents has not been reported in the literature. The highly fluorinated nature of the molecule suggests that its solubility characteristics may differ from non-fluorinated benzophenone analogues. Generally, fluorinated compounds exhibit unique solubility profiles, sometimes showing enhanced solubility in non-polar or fluorous solvents.

To facilitate research in this area, the following table is provided as a template for recording experimentally determined solubility data.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| e.g., Hexane | ||||

| e.g., Toluene | ||||

| e.g., Dichloromethane | ||||

| e.g., Chloroform | ||||

| e.g., Acetone | ||||

| e.g., Ethyl Acetate | ||||

| e.g., Methanol | ||||

| e.g., Ethanol | ||||

| e.g., Dimethyl Sulfoxide (DMSO) | ||||

| e.g., N,N-Dimethylformamide (DMF) |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is based on the widely used shake-flask method coupled with gravimetric or spectroscopic analysis.[1][3]

4.1. Materials

-

This compound (solute)

-

Organic solvent of interest (e.g., hexane, toluene, acetone, etc.)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Analytical balance

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

-

UV-Vis spectrophotometer (if using spectroscopic method)

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the container to prevent solvent evaporation.

-

Place the container in an orbital shaker or on a magnetic stirrer with controlled temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and temperature.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the mixture to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter. This step is crucial to remove any undissolved solid particles.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Dispense the filtered, saturated solution into a pre-weighed evaporating dish or vial.

-

Record the exact volume or weight of the solution transferred.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the solute's melting point can be used.

-

Once the solvent is completely removed, weigh the dish or vial containing the dry solute.

-

The difference in weight gives the mass of the dissolved solute.

-

-

Spectroscopic Method (UV-Vis):

-

Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

-

Measure the absorbance of these standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

-

Take a precise volume of the filtered, saturated solution and dilute it with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution.

-

Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution.

-

-

4.3. Calculation of Solubility

-

From Gravimetric Data:

-

Solubility ( g/100 mL) = (Mass of solute / Volume of solution) × 100

-

Solubility (mol/L) = (Mass of solute / Molecular weight of solute) / Volume of solution in L

-

-

From Spectroscopic Data:

-

The concentration of the saturated solution (in mol/L or g/L) is determined directly from the calibration curve, accounting for the dilution factor.

-

4.4. Reporting Results

The solubility should be reported at a specific temperature, as it is a temperature-dependent property. It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

References

An In-depth Technical Guide on the Thermal Stability of 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on presenting the known physical properties of the compound and outlines standardized experimental protocols for determining its thermal stability via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Furthermore, this guide includes template data tables and workflow diagrams to aid researchers in the design and documentation of future thermal stability studies.

Introduction

This compound is a highly fluorinated aromatic ketone. The presence of multiple trifluoromethyl (-CF3) groups on the benzophenone core is expected to significantly influence its chemical and physical properties, including its thermal stability. Perfluorinated compounds often exhibit high thermal stability due to the strength of the C-F bond. Understanding the thermal decomposition profile of this compound is crucial for its application in materials science, as a synthetic intermediate, and in drug development where thermal processing steps may be involved.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₆F₁₂O | PubChem[1] |

| Molecular Weight | 454.21 g/mol | PubChem[1] |

| CAS Number | 175136-66-0 | PubChem[1] |

| Appearance | White to pale yellow or pale cream crystals or powder | Thermo Fisher Scientific[2] |

| Melting Point | 136.0 - 142.0 °C | Thermo Fisher Scientific[2] |

| Purity (Assay by GC) | ≥97.5% | Thermo Fisher Scientific[2] |

| IUPAC Name | bis[3,5-bis(trifluoromethyl)phenyl]methanone | PubChem[1] |

Prospective Thermal Stability Data

The following table has been structured to present the key quantitative data that would be obtained from a comprehensive thermal stability analysis of this compound. At present, specific experimental values are not available in the cited literature.

| Parameter | Symbol | Value | Units | Analytical Method |

| Onset Decomposition Temperature | Tonset | Data Not Available | °C | TGA |

| 5% Weight Loss Temperature | Td5 | Data Not Available | °C | TGA |

| 10% Weight Loss Temperature | Td10 | Data Not Available | °C | TGA |

| 50% Weight Loss Temperature | Td50 | Data Not Available | °C | TGA |

| Temperature of Maximum Decomposition Rate | Tmax | Data Not Available | °C | TGA/DTG |

| Residual Mass at 800 °C | Data Not Available | % | TGA | |

| Melting Point | Tm | 136.0 - 142.0 | °C | DSC |

| Enthalpy of Fusion | ΔHf | Data Not Available | J/g | DSC |

| Glass Transition Temperature | Tg | Data Not Available | °C | DSC |

Detailed Experimental Protocols

The following are detailed methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically platinum or alumina).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

Continuously record the sample mass and temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Calculate the derivative of the TGA curve with respect to time (or temperature) to obtain the Derivative Thermogravimetry (DTG) curve.

-

Determine the onset decomposition temperature (Tonset), the temperatures at 5%, 10%, and 50% weight loss (Td5, Td10, Td50), and the temperature of the maximum rate of decomposition (Tmax) from the peak of the DTG curve.

-

Record the percentage of residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and glass transition temperature.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a clean, tared aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature approximately 20-30 °C above the expected melting point (e.g., 170 °C) at a heating rate of 10 °C/min. This scan is used to erase the thermal history of the sample.

-

-

Cooling Scan:

-

Cool the sample from 170 °C back to 25 °C at a controlled rate of 10 °C/min.

-

-

Second Heating Scan:

-

Ramp the temperature again from 25 °C to 170 °C at a heating rate of 10 °C/min. Data from this scan is typically used for analysis.

-

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the melting point (Tm) from the peak of the endothermic melting transition.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

-

Identify the glass transition temperature (Tg) as a step change in the baseline of the heat flow curve, if present.

-

Visualizations

The following diagrams illustrate the general workflow for the thermal stability analysis of a chemical compound and the logical relationship between the experimental setup and the data obtained.

Caption: Experimental workflow for thermal stability analysis.

References

Spectroscopic Profile of 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone, a highly fluorinated organic compound of interest in medicinal chemistry and materials science. Due to its unique electronic properties conferred by the multiple trifluoromethyl groups, detailed spectroscopic characterization is crucial for its application and development. This document summarizes infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) data, along with generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables present a consolidated view of the spectroscopic data for this compound.

Infrared (IR) Spectroscopy

Table 1: IR Spectral Data

| Technique | Source of Spectrum |

| ATR-Neat | Bio-Rad Laboratories, Inc. |

| KBr Pellet | Bio-Rad Laboratories, Inc. |

Note: Specific peak assignments are not publicly available. The spectra are available through PubChem.

Mass Spectrometry (MS)

Table 2: Mass Spectrometry Data

| Technique | Molecular Weight ( g/mol ) | Key m/z Peaks | Source |

| GC-MS | 454.21 | 454, 241, 213 | NIST Mass Spectrometry Data Center[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data

| Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.2 - 8.5 | Singlet | Aromatic H (positions 2, 2', 6, 6') |

| ~8.0 - 8.2 | Singlet | Aromatic H (position 4, 4') |

Table 4: Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (ppm) | Assignment |

| ~190 | C=O |

| ~135 | Quaternary Aromatic C-CF₃ |

| ~132 | Aromatic CH (positions 2, 2', 6, 6') |

| ~130 | Aromatic CH (position 4, 4') |

| ~123 (quartet) | -CF₃ |

| ~125 | Quaternary Aromatic C-C=O |

Table 5: Predicted ¹⁹F NMR Spectral Data

| Predicted Chemical Shift (ppm) | Assignment |

| ~ -63 | -CF₃ |

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not explicitly published. However, the following represents a general methodology for the characterization of fluorinated benzophenone derivatives.

General NMR Spectroscopy Protocol

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Referencing: The residual solvent peak is used as an internal reference (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Typically 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.

-

Relaxation Delay: 2-5 seconds.

-

Referencing: The solvent peak is used as an internal reference (e.g., CDCl₃ at 77.16 ppm).

¹⁹F NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment, often with proton decoupling.

-

Spectral Width: A wide spectral width is necessary due to the large chemical shift dispersion of ¹⁹F (e.g., +50 to -250 ppm).

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-5 seconds.

-

Referencing: An external reference standard such as CFCl₃ (0 ppm) or an internal standard with a known chemical shift is used.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.

Conclusion

This technical guide consolidates the currently available and predicted spectroscopic data for this compound. While definitive, experimentally obtained NMR spectra are not yet publicly accessible, the provided estimates based on analogous structures offer valuable guidance for researchers. The outlined general experimental protocols and the logical workflow for spectroscopic analysis serve as a practical resource for scientists engaged in the synthesis and characterization of this and other highly fluorinated molecules. Further experimental work is encouraged to fully elucidate the precise NMR spectral characteristics of this compound.

References

In-depth Technical Guide: NMR Spectrum of 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the anticipated Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone. Due to the absence of publicly available experimental NMR data for this specific compound, this document presents predicted spectral features based on the analysis of structurally related molecules and established principles of NMR spectroscopy. It includes detailed, generalized experimental protocols for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra, along with template data tables for the systematic recording of spectral parameters. A logical workflow for the comprehensive NMR analysis of this and similar highly fluorinated aromatic compounds is also presented.

Introduction

This compound is a highly fluorinated aromatic ketone. The presence of four trifluoromethyl (-CF₃) groups significantly influences its electronic properties and, consequently, its NMR spectrum. These electron-withdrawing groups are expected to deshield the aromatic protons and carbons, leading to downfield chemical shifts. Furthermore, the fluorine nuclei provide an additional handle for structural characterization through ¹⁹F NMR, which is highly sensitive to the local chemical environment. A thorough NMR analysis is crucial for the unambiguous identification and purity assessment of this compound, which may find applications in materials science, medicinal chemistry, and as a synthetic intermediate.

Predicted NMR Spectral Data

While specific experimental data is not available, the following tables provide a template for the expected ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. The predicted chemical shifts are based on the analysis of similar fluorinated benzophenone derivatives and general substituent effects in aromatic systems.

¹H NMR Data (Predicted)

Table 1: Predicted ¹H NMR Spectral Data

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-2', H-6' | > 8.0 | s (broad) | - | Aromatic CH |

| H-4' | > 8.0 | s (broad) | - | Aromatic CH |

| H-2, H-6 | > 8.0 | s (broad) | - | Aromatic CH |

| H-4 | > 8.0 | s (broad) | - | Aromatic CH |

Note: Due to the symmetrical nature of the molecule and the meta-substitution pattern, the aromatic protons are expected to appear as broad singlets. The exact chemical shifts will be influenced by the solvent used.

¹³C NMR Data (Predicted)

Table 2: Predicted ¹³C NMR Spectral Data

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | C-F Coupling Constant (J, Hz) | Assignment |

| C=O | ~190 | s | - | Carbonyl Carbon |

| C-CF₃ | 130 - 135 | q | ¹JCF ≈ 270-280 | Aromatic C-CF₃ |

| C-H | 125 - 135 | s | - | Aromatic C-H |

| C-C=O | 135 - 140 | s | - | Aromatic C-C=O |

| -CF₃ | ~123 | q | ¹JCF ≈ 270-280 | Trifluoromethyl Carbon |

Note: The carbon signals for the CF₃ groups and the carbons attached to them will appear as quartets due to coupling with the three fluorine atoms. The chemical shifts are estimates and will vary with the experimental conditions.

¹⁹F NMR Data (Predicted)

Table 3: Predicted ¹⁹F NMR Spectral Data

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -CF₃ | -60 to -65 | s | All four CF₃ groups |

Note: Due to the molecular symmetry, a single sharp singlet is expected for all twelve fluorine atoms. The chemical shift is referenced to an external standard like CFCl₃.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring high-quality NMR spectra of this compound.

Sample Preparation

-

Solvent Selection : Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For highly fluorinated compounds, acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) might also be suitable.

-

Concentration :

-

For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.

-

¹⁹F NMR is a sensitive nucleus, so a concentration similar to that for ¹H NMR is generally sufficient.

-

-

Procedure :

-

Accurately weigh the sample into a clean, dry vial.

-

Add the deuterated solvent and gently vortex or sonicate until the sample is fully dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

-

Pulse Program : Standard single-pulse sequence (e.g., zg30 on Bruker instruments).

-

Spectral Width (SW) : 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time (AQ) : 2-4 seconds.

-

Relaxation Delay (D1) : 1-5 seconds.

-

Number of Scans (NS) : 8-16, depending on the sample concentration.

-

Temperature : 298 K.

-

Pulse Program : Standard proton-decoupled single-pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Spectral Width (SW) : 200-250 ppm, centered around 100-120 ppm.

-

Acquisition Time (AQ) : 1-2 seconds.

-

Relaxation Delay (D1) : 2-5 seconds.

-

Number of Scans (NS) : 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

-

Decoupling : Broadband proton decoupling.

-

Temperature : 298 K.

-

Pulse Program : Standard single-pulse sequence (e.g., zg on Bruker instruments).

-

Spectral Width (SW) : 50-100 ppm, centered around -60 to -65 ppm.

-

Acquisition Time (AQ) : 1-2 seconds.

-

Relaxation Delay (D1) : 1-5 seconds.

-

Number of Scans (NS) : 16-64.

-

Decoupling : Proton decoupling is generally not necessary unless fine couplings are being investigated.

-

Temperature : 298 K.

-

Referencing : An external reference standard such as trifluorotoluene or CFCl₃ should be used.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive NMR analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected NMR characteristics of this compound and a detailed methodology for its analysis. While experimental data is not currently in the public domain, the provided protocols and predictive information serve as a valuable resource for researchers working with this and other highly fluorinated compounds. The combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is a powerful tool for the unambiguous structural elucidation and purity assessment of such molecules, which are of growing interest in various fields of chemical science.

Technical Guide: Electron Ionization Mass Spectrum of 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone

Audience: Researchers, Scientists, and Drug Development Professionals Core Topic: Mass Spectrometry Analysis

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrum of 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone (C₁₇H₆F₁₂O). It includes a detailed experimental protocol for data acquisition, a summary of key mass spectral data, and a proposed fragmentation pathway based on established chemical principles and available spectral data.

Introduction

This compound is a highly fluorinated aromatic ketone. Its chemical structure, characterized by a central carbonyl group flanked by two phenyl rings each substituted with two trifluoromethyl groups, dictates its behavior under electron ionization mass spectrometry (EI-MS). EI is a hard ionization technique that imparts significant energy into the analyte molecule, leading to reproducible and structurally informative fragmentation patterns.[1][2] Understanding this fragmentation is critical for structural confirmation and identification in complex matrices. The molecular weight of this compound is approximately 454.21 g/mol .[3][4][5]

Experimental Protocol: Electron Ionization Mass Spectrometry

The following protocol outlines a standard procedure for acquiring an EI mass spectrum for a solid, thermally stable compound like this compound.

2.1 Instrumentation

-

Mass Spectrometer: A high-resolution magnetic sector or quadrupole mass spectrometer equipped with an electron ionization source is recommended.

-

Sample Introduction: Direct Insertion Probe (DIP) for solid samples.

-

Data System: Manufacturer-supplied software for data acquisition and analysis.

2.2 Reagents and Materials

-

Sample: this compound, solid.

-

Solvent (for cleaning): HPLC-grade acetone or methanol.

-

Calibration Standard: Perfluorotributylamine (PFTBA) or a similar reference compound for mass calibration.

2.3 Procedure

-

Instrument Calibration: Calibrate the mass spectrometer across the desired mass range (e.g., m/z 50-600) using the selected calibration standard according to the manufacturer's guidelines.

-

Source Tuning: Tune the EI source to standard parameters, typically using a 70 eV electron energy, to ensure reproducible fragmentation and sensitivity.[2]

-

Sample Preparation: Load a small quantity (microgram scale) of the crystalline sample into a clean glass capillary tube for the direct insertion probe.

-

Sample Introduction: Insert the probe into the mass spectrometer's vacuum interlock. Gradually heat the probe to volatilize the sample directly into the ion source. A typical temperature ramp might be from 50°C to 250°C.

-

Data Acquisition: Begin acquiring mass spectra as the sample begins to volatilize. Collect data continuously throughout the sample's evaporation profile to obtain a clean spectrum free from background ions.

-

Data Analysis: Average the spectra across the main analyte elution peak. Subtract the background spectrum (acquired just before sample volatilization) to produce the final mass spectrum. Identify the molecular ion and major fragment ions.

Mass Spectral Data and Fragmentation Analysis

Under 70 eV electron ionization, this compound undergoes predictable fragmentation. The high energy of the electron beam is sufficient to eject an electron from the molecule, forming a high-energy molecular ion (M•+) which then fragments.[1]

3.1 Key Ion Summary

The primary cleavage event for benzophenones is the alpha-cleavage on either side of the carbonyl group. This leads to the formation of a stable, resonance-stabilized benzoyl-type cation. Subsequent loss of a neutral carbon monoxide (CO) molecule is also a common fragmentation pathway. Based on data available in the NIST WebBook and PubChem databases, the key ions are summarized below.[5][6]

| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure | Formula | Interpretation |

| 454 | [C₁₇H₆F₁₂O]•+ | C₁₇H₆F₁₂O | Molecular Ion (M•+) |

| 241 | [C₈H₃F₆CO]+ | C₉H₃F₆O | Bis(trifluoromethyl)benzoyl cation |

| 213 | [C₈H₃F₆]+ | C₈H₃F₆ | Bis(trifluoromethyl)phenyl cation |

3.2 Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the formation of the molecular ion at m/z 454 . The most favorable fragmentation is the cleavage of the C-C bond between the carbonyl carbon and one of the aromatic rings. This results in the formation of a highly stable bis(trifluoromethyl)benzoyl cation at m/z 241 and a corresponding bis(trifluoromethyl)phenyl radical (not detected). This benzoyl cation is likely the base peak in the spectrum due to its stability.

This fragment can then undergo a further neutral loss of carbon monoxide (28 Da) to yield the bis(trifluoromethyl)phenyl cation at m/z 213 .

The logical flow of this primary fragmentation pathway is visualized in the diagram below.

Caption: Primary fragmentation pathway of this compound.

Conclusion

The electron ionization mass spectrum of this compound is characterized by a clear molecular ion and dominant fragment ions resulting from alpha-cleavage around the central carbonyl group. The primary fragments observed at m/z 241 and m/z 213 are diagnostic for the bis(3,5-trifluoromethyl)phenyl substructure. The detailed protocol and fragmentation analysis provided in this guide serve as a valuable resource for the unambiguous identification and structural verification of this molecule in a research setting.

References

In-Depth Technical Guide: Infrared Spectrum of 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone is a highly fluorinated aromatic ketone. The incorporation of multiple trifluoromethyl (CF₃) groups onto the benzophenone framework significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a molecule of interest in medicinal chemistry and materials science. Infrared (IR) spectroscopy is a fundamental analytical technique for the structural elucidation and quality control of such compounds. This guide provides a detailed analysis of the expected IR spectrum of this compound, a plausible experimental protocol for its measurement, and a summary of its characteristic vibrational modes.

Molecular Structure and Vibrational Modes

The molecular structure of this compound, with its distinct functional groups, gives rise to a characteristic infrared spectrum. The key vibrational modes are associated with the carbonyl group (C=O), the aromatic rings (C=C and C-H), and the trifluoromethyl groups (C-F).

Caption: Key functional groups of this compound.

Infrared Spectrum Analysis

While a publicly available, detailed peak-by-peak spectrum is not readily accessible, an Attenuated Total Reflectance (ATR) FT-IR spectrum has been recorded for this compound.[1] The analysis of its spectrum is based on the characteristic absorption frequencies of its constituent functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | The presence of multiple strong electron-withdrawing CF₃ groups can influence the intensity and position of these bands. |

| Carbonyl (C=O) Stretch | 1680 - 1660 | Strong | This is a highly characteristic and intense absorption for aromatic ketones. The electron-withdrawing nature of the CF₃ groups is expected to shift this band to a higher frequency compared to unsubstituted benzophenone. |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Multiple bands are expected in this region due to the vibrations of the carbon-carbon bonds within the two aromatic rings. |

| C-F Stretch | 1350 - 1100 | Very Strong | The presence of four trifluoromethyl groups will result in very strong and complex absorption bands in this region, which are characteristic of C-F stretching vibrations. |

| Aromatic C-H Bend | 900 - 675 | Medium to Strong | The substitution pattern on the aromatic rings will determine the exact positions of these out-of-plane bending vibrations. |

Experimental Protocol: FT-IR Spectroscopy

The infrared spectrum of solid this compound can be reliably obtained using the Attenuated Total Reflectance (ATR) technique with a Fourier Transform Infrared (FT-IR) spectrometer.

Instrumentation:

-

FT-IR Spectrometer (e.g., Bruker Tensor 27 FT-IR) equipped with a diamond or zinc selenide ATR accessory.[1]

Sample Preparation: this compound is a crystalline solid at room temperature. For ATR-FTIR analysis, a small amount of the crystalline powder is sufficient.

Methodology:

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is crucial to subtract any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.

-

Sample Application: A small, representative sample of the this compound powder is placed directly onto the ATR crystal.

-

Pressure Application: A pressure clamp is applied to ensure firm and uniform contact between the sample and the ATR crystal surface.

-

Spectrum Acquisition: The IR spectrum is then recorded. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is subjected to a Fourier transform to produce the final infrared spectrum (transmittance or absorbance vs. wavenumber).

Caption: Experimental workflow for ATR-FTIR analysis of a solid sample.

Conclusion

The infrared spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl (C=O) stretching, aromatic C=C and C-H vibrations, and particularly intense and complex bands from the C-F stretching of the trifluoromethyl groups. ATR-FTIR spectroscopy provides a rapid and reliable method for the structural confirmation and quality assessment of this highly fluorinated compound, requiring minimal sample preparation. The interpretation of its spectrum, guided by the characteristic frequencies of its functional groups, is a powerful tool for researchers in drug development and materials science.

References

An In-depth Technical Guide on 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone, a fluorinated aromatic ketone of interest in medicinal chemistry and materials science. While a definitive experimental crystal structure is not publicly available in crystallographic databases, this document outlines the compound's known physicochemical properties, a plausible synthetic route, and the standard experimental protocol for determining its crystal structure via single-crystal X-ray diffraction. Furthermore, a generalized workflow for crystal structure determination is visualized to aid researchers in the field.

Physicochemical Properties

This compound is a white to pale yellow crystalline powder.[1] Its key identifying and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₇H₆F₁₂O |

| Molecular Weight | 454.21 g/mol |

| CAS Number | 175136-66-0 |

| IUPAC Name | bis[3,5-bis(trifluoromethyl)phenyl]methanone |

| Melting Point | 136.0 - 142.0 °C |

| Appearance | White to pale yellow or pale cream crystals or powder |

| Solubility | Sparingly soluble in water |

Experimental Protocols

Plausible Synthesis of this compound

A potential synthetic route to this compound involves the Friedel-Crafts acylation of 1,3-bis(trifluoromethyl)benzene with a suitable acylating agent. A generalized procedure is outlined below:

Materials:

-

1,3-Bis(trifluoromethyl)benzene

-

Oxalyl chloride or phosgene equivalent (e.g., triphosgene)

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid catalyst

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

-

Preparation of the Acyl Chloride: In a fume hood, cautiously add oxalyl chloride to a solution of 3,5-bis(trifluoromethyl)benzoic acid in anhydrous DCM with a catalytic amount of dimethylformamide (DMF). The reaction mixture is stirred at room temperature until the evolution of gas ceases, indicating the formation of 3,5-bis(trifluoromethyl)benzoyl chloride. The solvent and excess oxalyl chloride are removed under reduced pressure.

-

Friedel-Crafts Acylation: To a cooled (0 °C) suspension of anhydrous aluminum chloride in anhydrous DCM, add 1,3-bis(trifluoromethyl)benzene. To this mixture, add a solution of 3,5-bis(trifluoromethyl)benzoyl chloride in anhydrous DCM dropwise. The reaction is allowed to warm to room temperature and stirred for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Single Crystal Growth

For single-crystal X-ray diffraction, high-quality single crystals are required. A common method for growing such crystals is slow evaporation:

-

Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., acetone, ethyl acetate, or a mixture with a less polar solvent like hexane) at a slightly elevated temperature to ensure complete dissolution.

-

Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.

-

Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should form.

Single-Crystal X-ray Diffraction

The following is a generalized protocol for the determination of a crystal structure using a single-crystal X-ray diffractometer:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles. The diffraction pattern is recorded on a detector.

-

Data Reduction: The raw diffraction data are processed to correct for experimental factors and to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Visualization of Experimental Workflow

The logical flow from synthesizing a compound to determining its crystal structure can be visualized as follows:

References

commercial suppliers of 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3,3',5,5'-tetrakis(trifluoromethyl)benzophenone, a highly fluorinated aromatic ketone. It consolidates information on its commercial availability, physicochemical properties, and potential applications based on its structural characteristics. Due to a lack of specific published experimental protocols for this compound, a representative methodology detailing its potential use in chemical proteomics is provided for illustrative purposes.

Commercial Availability

This compound is available from several chemical suppliers, catering primarily to research and development quantities.

| Supplier | Product Name | Purity | Notes |

| Thermo Fisher Scientific (Alfa Aesar) | This compound | ≥97.5% (GC) or 98% | Often listed as a reactive dye intermediate. |

| Santa Cruz Biotechnology, Inc. | This compound | - | Marketed for proteomics research applications. |

| Sigma-Aldrich (Ambeed) | Bis(3,5-bis(trifluoromethyl)phenyl)methanone | 97% | Available through the Ambeed catalog. |

| Apollo Scientific | This compound | - | Specialty chemical supplier. |

| TCI Chemicals | Bis[3,5-bis(trifluoromethyl)phenyl]methanone | >98.0% (HPLC) | Listed under visible light photoredox catalysts. |

Physicochemical and Spectroscopic Data

The quantitative properties of this compound have been consolidated from supplier data sheets and public chemical databases.

| Property | Value | Source(s) |

| CAS Number | 175136-66-0 | PubChem, Thermo Fisher, SCBT |

| Molecular Formula | C₁₇H₆F₁₂O | PubChem, Thermo Fisher, SCBT |

| Molecular Weight | 454.21 g/mol | PubChem, Thermo Fisher, SCBT |

| IUPAC Name | bis[3,5-bis(trifluoromethyl)phenyl]methanone | PubChem, Thermo Fisher |

| Appearance | White to pale yellow or pale cream crystals/powder | Thermo Fisher |

| Melting Point | 136.0 - 142.0 °C | Thermo Fisher |

| Purity | ≥97.5% | Thermo Fisher |

| Solubility | Sparingly soluble in water | Fisher Scientific |

| InChI Key | GATWMPGNBWPCIY-UHFFFAOYSA-N | PubChem, Thermo Fisher |

| Mass Spectrum | Data available | NIST WebBook |

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Representative Experimental Protocol: Photo-Affinity Labeling in Proteomics

The following is a generalized, representative protocol for such an application.

Objective: To identify interacting protein partners of a hypothetical bait protein "Protein X" using a benzophenone-containing crosslinker.

Materials:

-

Purified "Protein X"

-

Cell lysate or purified potential binding partner proteins

-

Crosslinking Agent: A derivative of this compound functionalized with a reactive group (e.g., N-hydroxysuccinimide ester) for conjugation to Protein X.

-

Phosphate-buffered saline (PBS), pH 7.4

-

UV lamp (365 nm), such as a Blak-Ray lamp

-

SDS-PAGE reagents and equipment

-

Mass spectrometry reagents (e.g., trypsin, urea, DTT, iodoacetamide)

-

LC-MS/MS equipment

Methodology:

-

Conjugation of Crosslinker to Bait Protein:

-

Dissolve the NHS-ester functionalized benzophenone crosslinker in anhydrous DMSO to a stock concentration of 10 mM.

-

Prepare a solution of purified Protein X at 1 mg/mL in PBS.

-

Add the crosslinker solution to the protein solution at a 10-fold molar excess.

-

Incubate the reaction for 1 hour at room temperature with gentle mixing.

-

Remove excess, unreacted crosslinker using a desalting column (e.g., Zeba Spin Desalting Columns), exchanging the buffer to fresh PBS.

-

-

Photocrosslinking Reaction:

-

Combine the conjugated Protein X (bait) with the cell lysate (prey) in a quartz or UV-transparent microcentrifuge tube. A typical ratio is 1:10 by protein mass.

-

Incubate the mixture for 30 minutes at 4°C to allow for the formation of non-covalent protein complexes.

-

Place the tube on ice, approximately 5 cm from the 365 nm UV lamp.

-

Irradiate for 15-30 minutes. Note: Optimal irradiation time should be determined empirically to maximize crosslinking while minimizing protein damage.

-

Include a negative control sample that is not exposed to UV light.

-

-

Analysis of Crosslinked Products:

-

Analyze the reaction products by SDS-PAGE. Compare the UV-irradiated sample to the non-irradiated control. Successful crosslinking will result in the appearance of new, higher molecular weight bands, corresponding to the covalent complex of Protein X and its binding partners.

-

Excise the high molecular weight bands of interest from the gel.

-

-

Protein Identification by Mass Spectrometry:

-

Perform an in-gel tryptic digest of the excised protein bands.

-

Extract the resulting peptides from the gel matrix.

-

Analyze the peptide mixture by LC-MS/MS.

-

Search the resulting tandem mass spectra against a protein database to identify the proteins present in the crosslinked complex. The identification of proteins other than Protein X reveals potential interaction partners.

-

Visualizations

The following diagrams illustrate the logical workflow of the representative experimental protocol described above.

Caption: General workflow for a proteomics photo-affinity labeling experiment.

Caption: Simplified mechanism of benzophenone-mediated photocrosslinking.

Methodological & Application

The Role of 3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone in Photoredox Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',5,5'-Tetrakis(trifluoromethyl)benzophenone is a fluorinated derivative of benzophenone. While benzophenone and its derivatives are well-known photosensitizers in photochemistry, specific applications of the this compound as a primary photocatalyst in photoredox catalysis are not extensively documented in readily available scientific literature. This document aims to provide a general overview of the expected mechanistic pathways based on the known reactivity of benzophenones and to outline general protocols that could be adapted for its use.

Application Notes

The electron-withdrawing trifluoromethyl groups on the benzophenone core are expected to significantly influence its photophysical and electrochemical properties. These modifications can enhance intersystem crossing to the triplet state and increase the catalyst's oxidation potential, potentially enabling novel reactivity. Based on the established mechanisms of benzophenone-based photocatalysts, this compound could potentially be applied in the following areas:

-

Hydrogen Atom Transfer (HAT) Catalysis: Upon photoexcitation, benzophenones can enter a triplet excited state, which is capable of abstracting a hydrogen atom from a suitable donor. This property can be harnessed for C-H functionalization reactions, such as the activation of alkanes and ethers, for subsequent carbon-carbon or carbon-heteroatom bond formation.

-

Single Electron Transfer (SET) Processes: The highly electrophilic nature of the trifluoromethyl groups may allow the excited state of the catalyst to participate in single electron transfer processes. This could be utilized in a variety of transformations, including the generation of radical ions from organic substrates for subsequent reactions.

-

Energy Transfer Catalysis: The triplet energy of the excited benzophenone derivative can be transferred to other molecules, promoting them to their excited states to initiate chemical reactions.

Experimental Protocols (General Guidance)

The following are generalized protocols that can serve as a starting point for exploring the photocatalytic activity of this compound. Optimization of reaction conditions (catalyst loading, solvent, light source, and reaction time) will be crucial for any specific application.

General Protocol for a Photocatalytic C-H Functionalization Reaction

This protocol describes a generic setup for a C-H arylation reaction using a hydrogen atom transfer mechanism.

Materials:

-

This compound (Photocatalyst)

-

Substrate with an activatable C-H bond (e.g., an ether or alkane)

-

Aryl halide (e.g., aryl bromide or iodide)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., acetonitrile, dioxane, or DMF, degassed)

-

Inert gas (e.g., nitrogen or argon)

-

Photoreactor equipped with a suitable light source (e.g., 365 nm UV LED)

Procedure:

-

To an oven-dried reaction vial, add this compound (1-10 mol%), the aryl halide (1.0 equiv), and the base (2.0 equiv).

-